molecular formula C8H15NO B13557995 {5-Azaspiro[2.5]octan-7-yl}methanol

{5-Azaspiro[2.5]octan-7-yl}methanol

Katalognummer: B13557995
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: OCKFLKQCNSGZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{5-Azaspiro[2.5]octan-7-yl}methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and other research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. This is followed by functionalization to introduce the methanol group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

{5-Azaspiro[2.5]octan-7-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the nitrogen atom.

Wissenschaftliche Forschungsanwendungen

{5-Azaspiro[2.5]octan-7-yl}methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of {5-Azaspiro[2.5]octan-7-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes the compound a valuable tool in studying and modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {4-Azaspiro[2.5]octan-7-yl}methanol: Similar in structure but with a different position of the nitrogen atom.

    Spirocyclic amines: A broader class of compounds with similar spirocyclic frameworks but varying functional groups.

Uniqueness

{5-Azaspiro[2.5]octan-7-yl}methanol is unique due to its specific spirocyclic structure and the presence of the methanol group. This combination of features makes it particularly valuable in medicinal chemistry and other research areas, as it offers a distinct set of properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

5-azaspiro[2.5]octan-7-ylmethanol

InChI

InChI=1S/C8H15NO/c10-5-7-3-8(1-2-8)6-9-4-7/h7,9-10H,1-6H2

InChI-Schlüssel

OCKFLKQCNSGZQB-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CC(CNC2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.